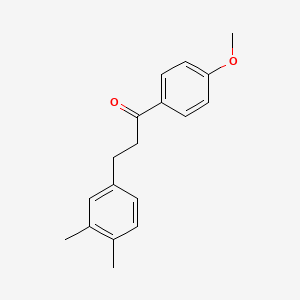

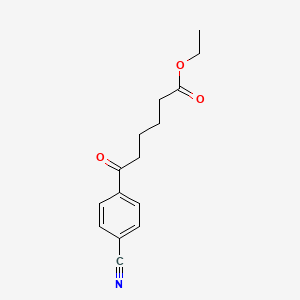

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions with cyanoacetohydrazides as precursors leading to the construction of heterocycles . In one example, compound 128 was treated with anthranilic acid in phosphorus oxychloride to give a related compound . Another study discussed the use of ketoreductases for chiral selective reduction in certain compounds .Molecular Structure Analysis

The molecular structure of Ethyl 6-(4-cyanophenyl)-6-oxohexanoate is not explicitly mentioned in the search results .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . Another reaction involves the use of cyanoacetohydrazides in heterocyclic synthesis via different types of reactions, including cyclocondensation and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(4-cyanophenyl)-6-oxohexanoate are not explicitly mentioned in the search results .科学的研究の応用

Crystal and Molecular Structure Studies

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate has been studied for its crystal and molecular structures. These structures are essential for understanding the compound's chemical properties and potential applications in various fields, including material science and pharmaceuticals. The crystal structure is determined using single-crystal X-ray diffraction data, providing insights into the molecular arrangement and stability factors influencing the compound (Kaur et al., 2012).

Water Mediated Synthesis and Spectral Studies

This compound is involved in efficient synthesis protocols under water solvent conditions, showcasing its utility in environmentally friendly chemical processes. Spectral studies, including IR and NMR, are conducted to analyze the synthesized compounds, contributing to the understanding of their chemical behavior and potential applications (Kumar et al., 2014).

Role in Biotin Synthesis

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate plays a role in the synthesis of biotin, a vital vitamin. The synthesis process involves regioselective chlorination, highlighting the compound's significance in developing essential nutrients and pharmaceuticals (Zav’yalov et al., 2006).

Use in Michael-Aldol Condensation Reactions

This compound is utilized in Michael-Aldol condensation reactions, a critical process in organic chemistry. These reactions are fundamental in synthesizing various organic compounds, including pharmaceuticals and agrochemicals (Hernández-Ortega et al., 2001).

Importance in Statin Precursor Synthesis

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate is a key intermediate in the synthesis of statin precursors, vital for producing cholesterol-lowering drugs. This highlights its role in medicinal chemistry and drug development (Tararov et al., 2006).

Safety And Hazards

特性

IUPAC Name |

ethyl 6-(4-cyanophenyl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-19-15(18)6-4-3-5-14(17)13-9-7-12(11-16)8-10-13/h7-10H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZSJHBHJXDWBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(4-cyanophenyl)-6-oxohexanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

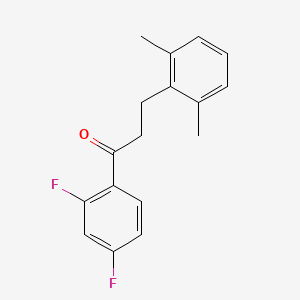

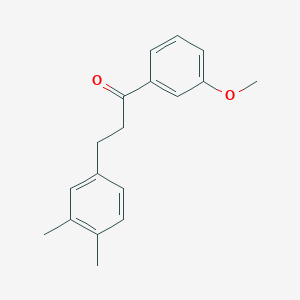

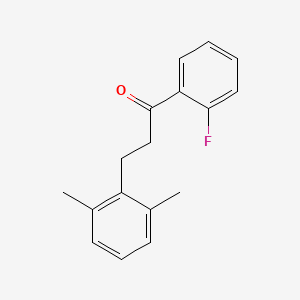

![3-(2,6-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1327729.png)